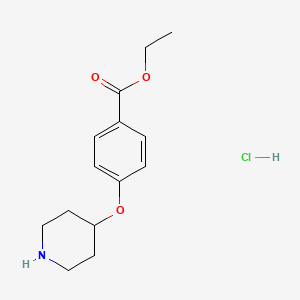![molecular formula C13H17ClF3NO B1397678 3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1219960-58-3](/img/structure/B1397678.png)
3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride
Vue d'ensemble
Description
“3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 614731-26-9 . It has a molecular weight of 295.73 . The IUPAC name for this compound is 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in a review . The review mentions that the major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Molecular Structure Analysis
The molecular structure of “3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” can be represented by the InChI code: 1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-4-12(11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H .
Chemical Reactions Analysis
The review on the synthesis and application of trifluoromethylpyridines provides an overview of the synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
It has a molecular weight of 295.73 . The storage temperature is room temperature .
Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs . This compound, with its trifluoromethyl group, could serve as a precursor or intermediate in the synthesis of various pharmaceuticals. Its structural similarity to known drug molecules suggests potential applications in the development of new therapeutic agents, particularly for diseases where modulation of central nervous system receptors is beneficial.
Agrochemicals
Compounds with a trifluoromethyl group have been used in the development of agrochemicals . The unique physicochemical properties imparted by the trifluoromethyl group could make “3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” a valuable intermediate in creating new pesticides or herbicides with improved efficacy and safety profiles.
Material Science
The incorporation of fluorine atoms can significantly alter the properties of materials . This compound could be investigated for its potential to improve the properties of polymers or coatings, contributing to the development of materials with enhanced durability, chemical resistance, or other desirable characteristics.
Catalysis
Fluorine-containing compounds often exhibit unique reactivity, making them useful in catalysis . This compound could be explored as a catalyst or catalyst precursor in various chemical reactions, potentially leading to more efficient or selective processes.
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound could also be used in the development of veterinary drugs . Its structural features may be conducive to creating medications that are more effective or safer for animal health.
Fluorinated Building Blocks
As a fluorinated compound, it could serve as a building block for the synthesis of more complex fluorinated molecules. These molecules are often sought after in medicinal chemistry for their ability to improve drug properties such as metabolic stability and membrane permeability .
Propriétés
IUPAC Name |
3-[[2-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-5-1-2-6-12(11)18-9-10-4-3-7-17-8-10;/h1-2,5-6,10,17H,3-4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXJLAOFLXGBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride | |
CAS RN |
1219960-58-3 | |
| Record name | Piperidine, 3-[[2-(trifluoromethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397595.png)
![3-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397597.png)
![3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397599.png)
![4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397600.png)

![3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397606.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397607.png)
![3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397608.png)


![1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397612.png)
![1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397613.png)
![3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397616.png)
![4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397618.png)